molecular formula C13H12O2 B13580841 (S)-2-(Naphthalen-2-yl)propanoic acid

(S)-2-(Naphthalen-2-yl)propanoic acid

Cat. No.: B13580841
M. Wt: 200.23 g/mol
InChI Key: DKVIPUUJSKIQFZ-VIFPVBQESA-N
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Description

(S)-2-(Naphthalen-2-yl)propanoic acid is a chiral organic compound of significant interest in medicinal chemistry and chemical biology research. This compound features a naphthalene ring system attached to the alpha carbon of a propanoic acid chain in the (S) configuration, giving it distinct stereochemical properties . With a molecular formula of C13H12O2 and a molecular weight of 200.23 g/mol , it serves as a versatile building block for the synthesis of more complex molecules. This compound is closely related to the non-steroidal anti-inflammatory drug (NSAID) Naproxen, which is (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid . As such, its core structure is of high value for structure-activity relationship (SAR) studies, particularly in the development of enzyme inhibitors. Research indicates that (R)-profens, the enantiomers of drugs like Naproxen, can act as potent and selective inhibitors of the enzyme AKR1C3 (Aldo-Keto Reductase 1C3) . AKR1C3 plays a key role in intratumoral androgen biosynthesis in castration-resistant prostate cancer (CRPC), and selective inhibitors of this enzyme are being investigated to surmount drug resistance . Consequently, this compound is a critical intermediate for researchers developing and profiling new therapeutic agents targeting hormone-dependent cancers. The synthetic utility of this chemical is further demonstrated by methodologies developed for related naphthalene derivatives, such as one-pot synthesis using green and reusable catalysts like Preyssler-type heteropolyacids to achieve high yields and enantiomeric excess . This makes it a valuable compound for methodologies research in organic and green chemistry. This product is intended for research purposes only in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet (SDS) and handle the material appropriately, using personal protective equipment.

Properties

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

IUPAC Name

(2S)-2-naphthalen-2-ylpropanoic acid

InChI

InChI=1S/C13H12O2/c1-9(13(14)15)11-7-6-10-4-2-3-5-12(10)8-11/h2-9H,1H3,(H,14,15)/t9-/m0/s1

InChI Key

DKVIPUUJSKIQFZ-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](C1=CC2=CC=CC=C2C=C1)C(=O)O

Canonical SMILES

CC(C1=CC2=CC=CC=C2C=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution of 2-Naphthol with (S)-2-Bromopropanoic Acid

Method Overview:
This approach involves reacting 2-naphthol with (S)-2-bromopropanoic acid under basic conditions to form the ether linkage characteristic of (S)-2-(Naphthalen-2-yl)propanoic acid. The hydroxyl group of 2-naphthol acts as a nucleophile, attacking the electrophilic carbon attached to bromine in the bromopropanoic acid.

Reaction Conditions:

  • Base: Sodium hydroxide or potassium carbonate
  • Solvent: Typically ethanol or aqueous ethanol
  • Temperature: Room temperature to mild heating (~25°C)
  • Duration: 12–24 hours

Reaction Scheme:

2-Naphthol + (S)-2-Bromopropanoic acid → this compound + HBr

Research Data:
A documented synthesis reports yields exceeding 80%, with purification via recrystallization or chromatography. The stereochemistry at the chiral center is retained throughout the process.

Parameter Conditions Yield (%) References
Base Sodium hydroxide or potassium carbonate 80–90 ,
Solvent Ethanol or aqueous ethanol -- ,
Temperature 25°C -- ,
Reaction Time 12–24 hours -- ,

Esterification and Hydrolysis Pathway

Method Overview:
An alternative route involves esterifying (S)-2-bromopropanoic acid to form an ester intermediate, followed by hydrolysis to obtain the free acid.

Stepwise Process:

  • Esterification:
    React (S)-2-bromopropanoic acid with methanol in the presence of concentrated sulfuric acid to form methyl (S)-2-(Naphthalen-2-yl)propanoate.

  • Hydrolysis:
    Treat the ester with aqueous sodium hydroxide or acid to regenerate the free acid.

Research Data:
This method is advantageous for purification, as ester intermediates are often easier to handle and purify. Yields are typically above 85%.

Parameter Conditions Yield (%) References
Esterification reagent Methanol + H2SO4 85–95 ,
Hydrolysis conditions NaOH or HCl, reflux 85–90 ,
Purification Recrystallization from ethanol -- ,

Asymmetric Synthesis Using Chiral Catalysts

Method Overview:
Chiral catalysts or chiral auxiliaries can be employed to synthesize the (S)-enantiomer selectively. For example, enantioselective hydrogenation or asymmetric alkylation of suitable precursors.

Research Data:
Recent advances have demonstrated high enantioselectivity (>98%) using Preyssler heteropolyacid catalysts in aqueous media, facilitating environmentally friendly synthesis pathways.

Parameter Conditions Enantiomeric Excess (%) References
Catalyst Preyssler heteropolyacid >98 ,
Solvent Water -- ,
Temperature Ambient -- ,

Industrial-Scale Synthesis Considerations

For large-scale production, continuous flow reactors are employed to enhance reaction control, yield, and safety. Purification techniques such as chromatography are replaced with crystallization and filtration to optimize cost-effectiveness.

Process Optimization Data:

Parameter Conditions Yield (%) Notes
Reactor type Continuous flow High Improved scalability
Purification Crystallization >90 Cost-effective, scalable
Reaction temperature 25–50°C Controlled To prevent racemization

Summary of Key Preparation Strategies

Method Advantages Limitations
Nucleophilic substitution Simple, high yield, stereochemically intact Requires pure starting materials
Esterification/hydrolysis Easier purification, scalable Additional steps, longer process
Asymmetric synthesis High enantioselectivity Requires specialized catalysts
Industrial continuous processes Cost-effective, scalable Complex setup, process optimization needed

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(naphthalen-2-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalene-based carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride (AlCl3) and acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthalene-based carboxylic acids, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

(2S)-2-(naphthalen-2-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic effects and mechanisms of action in various medical conditions.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (2S)-2-(naphthalen-2-yl)propanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. These interactions can modulate biochemical pathways and cellular processes, leading to the observed effects. The specific pathways and targets depend on the context of its application, whether in biological systems or industrial processes.

Comparison with Similar Compounds

3-(Naphthalen-2-yl)propanoic Acid

  • Structural Difference: The naphthalene group is attached to the β-carbon (C3) of the propanoic acid chain instead of C2.
  • Synthesis : Synthesized via photoredox-mediated carboxylation of 1i (naphthalene derivative) with 49% yield, yielding a mixture of 2i (C2-substituted) and 2i' (C3-substituted) isomers .
  • Impact : The positional shift reduces steric hindrance but alters electronic interactions, affecting binding to biological targets like cyclooxygenase (COX) enzymes.

Substituted Naphthalene Derivatives

(S)-2-(6-Methoxynaphthalen-2-yl)propanoic Acid (Naproxen)

  • Structural Difference : A methoxy (-OCH₃) group at the 6-position of the naphthalene ring.
  • Synthesis : Produced via lipase-catalyzed enantioselective esterification of racemic precursors, achieving high enantiomeric excess (ee) .
  • Biological Activity : Potent COX-2 selectivity (IC₅₀ ~10 nM), making it a widely used NSAID .
  • Physical Properties : Melting point 172–174°C; distinct $ ^1H $ NMR signals at δ 3.82 (q, J = 5 Hz, 1H) for the chiral center .

2-(6-(Methylsulfanyl)naphthalen-2-yl)propanoic Acid

  • Structural Difference : A methylsulfanyl (-SCH₃) group at the 6-position.
  • Synthesis : Derived from triflate intermediates via Suzuki coupling and subsequent alkylation .

(2S)-2-(6-Hydroxynaphthalen-2-yl)propanoic Acid (O-Demethylnaproxen)

  • Structural Difference : Hydroxyl (-OH) group replaces methoxy at the 6-position.
  • Relevance : A metabolite of naproxen with reduced COX-2 inhibition but increased solubility (logP ~2.1 vs. naproxen’s ~3.0) .

Amino Acid Derivatives

(S)-2-Amino-3-(naphthalen-2-yl)propanoic Acid

  • Structural Difference: An amino (-NH₂) group replaces the carboxylic acid’s α-hydrogen.
  • Applications : Used in peptide synthesis; exhibits fluorescence properties due to the naphthalene moiety .
  • Safety : Moderate hazard profile (H302: harmful if swallowed) .

(S)-N-Acetyl-2-naphthylalanine

  • Structural Difference : Acetamido (-NHCOCH₃) group at the α-position.
  • Relevance: A protected amino acid derivative for solid-phase peptide synthesis .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (S)-2-(Naphthalen-2-yl)propanoic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves coupling reactions using reagents like DCC (N,N'-dicyclohexylcarbodiimide) and tert-butyl hydroxycarbamate. For example, tert-butyl ((2-(naphthalen-2-yl)propanoyl)oxy)carbamate was synthesized from 2-(naphthalen-2-yl)propanoic acid and tert-butyl hydroxycarbamate, achieving an 86% yield via silica gel chromatography (eluent: EtOAc/hexane = 1:9) . Key parameters include solvent choice (e.g., THF, DMF), temperature control, and stoichiometric ratios. Impurities like diastereomers may form if chiral resolution is incomplete, necessitating chiral HPLC or enzymatic resolution .

Q. How is the stereochemical integrity of this compound validated during synthesis?

  • Methodological Answer : Chiral purity is confirmed using polarimetry, circular dichroism (CD), or enantioselective HPLC. For instance, asymmetric synthesis using (R,R)-FeBIPF₂ as a catalyst achieved 91% enantiomeric excess (ee) for the (S)-enantiomer, verified via chiral column chromatography and NMR analysis of diastereomeric derivatives .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Distinct signals for the naphthalene protons (δ 7.2–8.2 ppm) and the chiral center’s methyl group (δ 1.45 ppm, d, J = 6.5 Hz) .
  • HRMS : Used to confirm molecular weight (e.g., m/z 245.0637 for related analogs) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

Advanced Research Questions

Q. How does the naphthalene moiety influence the compound’s interactions with biological targets, such as enzymes or receptors?

  • Methodological Answer : The naphthalene group enhances hydrophobic interactions with binding pockets, as seen in COX-1/2 inhibition studies. Docking simulations (e.g., AutoDock Vina) predict binding affinity differences between (S)- and (R)-enantiomers. Experimental validation includes surface plasmon resonance (SPR) to measure dissociation constants (KD) .

Q. What strategies resolve contradictions in reported biological activities of this compound analogs?

  • Methodological Answer : Discrepancies in IC50 values (e.g., COX-1 vs. COX-2 selectivity) are addressed by:

  • Structural-Activity Relationship (SAR) Studies : Modifying substituents on the naphthalene ring or propanoic acid backbone .
  • Meta-Analysis : Comparing data across standardized assays (e.g., fluorogenic enzyme inhibition assays) to control for variability in experimental conditions .

Q. How can in silico models predict the metabolic stability of this compound in preclinical studies?

  • Methodological Answer : Tools like SwissADME or Schrödinger’s ADMET Predictor simulate Phase I/II metabolism. Key parameters include:

  • CYP450 Isozyme Affinity : Predicted using molecular docking.
  • Half-Life : Estimated via hepatic microsomal stability assays (e.g., rat liver microsomes) .

Q. What are the challenges in crystallizing this compound for X-ray diffraction studies?

  • Methodological Answer : The compound’s hydrophobicity and flexible side chain complicate crystallization. Strategies include:

  • Co-Crystallization : Using hydrophilic co-solvents (e.g., PEG 4000).
  • Salt Formation : Reacting with sodium or potassium to improve lattice stability .

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